molecular formula C9H10N2O2 B13923560 2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

Cat. No.: B13923560
M. Wt: 178.19 g/mol
InChI Key: BRHHHBURWMAATM-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound with the molecular formula C9H10N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired pyrano[4,3-b]pyridine derivative.

Industrial Production Methods

the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrano[4,3-b]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific structural features, which contribute to its distinct biological activities. Its fused pyridine and pyran rings provide a versatile scaffold for further functionalization and optimization in drug design .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-7-methyl-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C9H10N2O2/c1-5-4-7-6(9(12)13-5)2-3-8(10)11-7/h2-3,5H,4H2,1H3,(H2,10,11)

InChI Key

BRHHHBURWMAATM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=N2)N)C(=O)O1

Origin of Product

United States

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